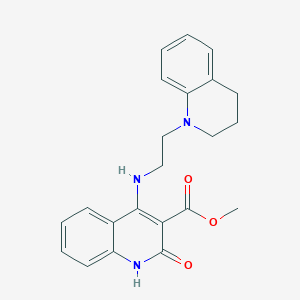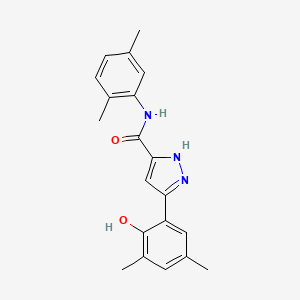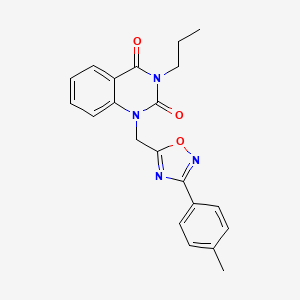
1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) typically involves multi-step organic reactions. One common approach is the reaction of 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol with 1H-pyrrole-2,5-dione under specific conditions that promote the formation of the desired bis-pyrrole structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the pyrrole rings or ether linkages.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Solvents such as dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学的研究の応用
1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol: This compound shares a similar backbone but lacks the pyrrole rings.
1H-Pyrrole-2,5-dione: A simpler compound that forms part of the structure of the target compound.
Uniqueness
1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) is unique due to its combination of ether linkages and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H36N2O11 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H36N2O11/c27-21-1-2-22(28)25(21)5-7-31-9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-32-8-6-26-23(29)3-4-24(26)30/h1-4H,5-20H2 |
InChIキー |
WZOAZSINWHUDPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chlorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101538.png)
![4-methyl-5-[3-(morpholin-4-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14101553.png)
![3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101554.png)
![Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt](/img/structure/B14101560.png)

![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101569.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101577.png)
![6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14101585.png)

![1-(3-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101602.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101624.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14101637.png)

